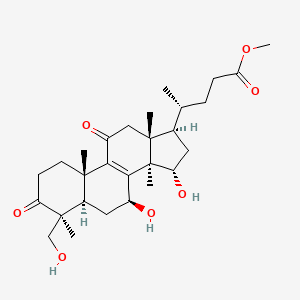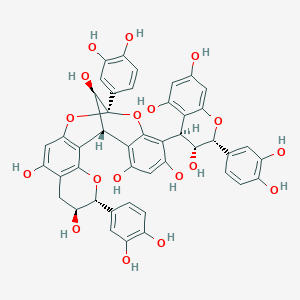
Tubulysin D
Descripción general
Descripción
Tubulysin D is a naturally occurring tetrapeptide isolated from myxobacteria, specifically from the genera Archangium and Angiococcus . It is known for its potent antiproliferative activity against various human cancer cells, including those resistant to multiple drugs . This compound inhibits tubulin polymerization, which is crucial for cell division, making it a promising candidate for anticancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tubulysin D involves complex multi-step processes. One of the notable methods includes the use of a three-component Passerini reaction, where a carboxylic acid, an aldehyde, and an isocyanide are reacted together . This method allows for the formation of the tetrapeptide structure of this compound. Additionally, solid-phase peptide synthesis has been employed to assemble the molecule, involving the separate synthesis of each component followed by coupling reactions .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise stereochemistry. advancements in synthetic organic chemistry have led to the development of more robust routes, improving the overall yield and scalability of the production process . These methods include the optimization of solid-phase peptide synthesis and the development of new routes to the tubuvaline and tubuphenylalanine portions of the molecule .
Análisis De Reacciones Químicas
Types of Reactions: Tubulysin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to introduce oxygen-containing functional groups into this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols to replace specific functional groups in this compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced anticancer properties and reduced toxicity .
Aplicaciones Científicas De Investigación
Tubulysin D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound for studying complex peptide synthesis and the development of new synthetic methodologies .
Biology: In biological research, this compound is utilized to study the mechanisms of cell division and the role of tubulin polymerization in cancer cell proliferation .
Medicine: this compound holds significant promise in medicine as a potent anticancer agent. It is being investigated for its potential use in targeted drug delivery systems, such as antibody-drug conjugates, to selectively target and kill cancer cells .
Industry: In the pharmaceutical industry, this compound is explored for its potential to be developed into a commercial anticancer drug. Its high potency and ability to overcome drug resistance make it an attractive candidate for further development .
Mecanismo De Acción
Tubulysin D exerts its effects by disrupting microtubule dynamics, leading to the collapse of the cytoskeleton and ultimately causing apoptotic cell death . It binds to tubulin, inhibiting its polymerization, which is essential for cell division. This action arrests the cell cycle in the G2/M phase, preventing cancer cells from proliferating . The molecular targets of this compound include the α- and β-tubulin heterodimers, which are the main components of microtubules .
Comparación Con Compuestos Similares
Tubulysin A: Contains tubutyrosine at the C-terminal position.
Tubulysin B: Similar to Tubulysin A but with different stereochemistry.
Tubulysin C: Contains tubutyrosine and has a different configuration compared to Tubulysin D.
Pretubulysin: A precursor to tubulysins with less potency but still significant anticancer activity.
Uniqueness of this compound: this compound is unique due to its high potency and ability to overcome multidrug resistance in cancer cells . Its specific structure, including the presence of tubuphenylalanine, contributes to its exceptional biological activity .
Propiedades
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N5O9S/c1-10-28(6)38(46-40(52)34-18-14-15-19-47(34)9)42(53)48(25-56-37(50)20-26(2)3)35(27(4)5)23-36(57-30(8)49)41-45-33(24-58-41)39(51)44-32(21-29(7)43(54)55)22-31-16-12-11-13-17-31/h11-13,16-17,24,26-29,32,34-36,38H,10,14-15,18-23,25H2,1-9H3,(H,44,51)(H,46,52)(H,54,55)/t28-,29-,32+,34+,35+,36+,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJNCFZAPSBQTQ-HZZFHOQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309935-57-7 | |
| Record name | Tubulysin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309935577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TUBULYSIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKA34PE4DB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















